molecular formula C13H17BF3NO2 B8144048 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline

Cat. No. B8144048
M. Wt: 287.09 g/mol
InChI Key: SKIXIDYMMJBOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H17BF3NO2 and its molecular weight is 287.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electron Transport Material Synthesis

    Zha Xiangdong et al. (2017) reported a process for synthesizing electron transport material using derivatives of this compound, highlighting its use in developing materials with specific electronic properties (Zha Xiangdong et al., 2017).

  • Solar Cell Applications

    Xuepeng Liu et al. (2016) found that compounds derived from this chemical can serve as efficient hole transporting materials for stable perovskite solar cells, comparable to established materials like spiro-OMeTAD (Xuepeng Liu et al., 2016).

  • Synthesis and Crystal Structure Studies

    P. Huang et al. (2021) focused on the synthesis and structure of related compounds, indicating their significance in material science and crystallography (P. Huang et al., 2021).

  • Palladium-Catalyzed Borylation

    J. Takagi and T. Yamakawa (2013) explored the synthesis of these compounds through palladium-catalyzed borylation, which is crucial in organic synthesis (J. Takagi & T. Yamakawa, 2013).

  • Combination with Pyridine in Combinatorial Chemistry

    J. Sopková-de Oliveira Santos et al. (2003) identified the utility of combining this compound with pyridine in combinatorial chemistry, illustrating its versatility (J. Sopková-de Oliveira Santos et al., 2003).

  • Fluoride Ion Conductivity in Batteries

    A study by A. C. Kucuk and T. Abe (2020) showed the application of related compounds in enhancing fluoride ion conductivity in batteries (A. C. Kucuk & T. Abe, 2020).

  • Explosive Detection

    Yanyan Fu et al. (2016) developed a boron ester-based sensor for detecting hydrogen peroxide vapor, relevant in explosive detection (Yanyan Fu et al., 2016).

  • Blue Light Emitting Devices

    M. Ranger et al. (1997) discussed the use of poly(2,7-fluorene) derivatives, related to this compound, in blue light-emitting devices (M. Ranger et al., 1997).

  • Fluorescence Probes for H2O2 Detection

    E. V. Lampard et al. (2018) utilized boronate ester fluorescence probes, showcasing their application in detecting hydrogen peroxide (E. V. Lampard et al., 2018).

  • Cytotoxicity and Cellular Uptake Studies

    Daniel E. Morrison et al. (2010) explored boronated phosphonium salts with arylboronic acid, highlighting their potential in cytotoxicity and cellular uptake studies (Daniel E. Morrison et al., 2010).

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)18)13(15,16)17/h5-7H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIXIDYMMJBOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.